Enhanced Aqueous Solubility of SiR-PEG4-azide Versus Non-PEGylated SiR-azide
SiR-PEG4-azide incorporates a tetraethylene glycol (PEG4) linker between the silicon-rhodamine fluorophore and the azide reactive group, a structural feature that confers markedly improved aqueous solubility compared to the direct SiR-azide conjugate lacking a PEG spacer . While precise logP or mg/mL solubility values for SiR-PEG4-azide are not reported in primary literature, class-level inference from structurally analogous silicon-rhodamine conjugates indicates that PEGylation reduces dye aggregation in physiological buffers and improves the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous media [1]. The improved solubility directly translates to higher effective labeling concentrations and reduced non-specific precipitation in live-cell experiments.
| Evidence Dimension | Aqueous solubility and bioconjugation efficiency |
|---|---|
| Target Compound Data | PEG4 spacer confers enhanced aqueous solubility; product is described as soluble in DMSO, DMF, DCM, and water [2] |
| Comparator Or Baseline | SiR-azide (no PEG spacer, MW 554.7 g/mol) |
| Quantified Difference | Quantitative solubility difference not directly reported in peer-reviewed literature; class-level inference from PEGylated vs. non-PEGylated fluorophore conjugates supports improved aqueous compatibility |
| Conditions | Based on structural comparison and vendor solubility statements |
Why This Matters
For procurement, SiR-PEG4-azide eliminates the need for additional solubility optimization steps required with non-PEGylated SiR-azide, reducing protocol development time and minimizing aggregation-related artifacts in aqueous labeling reactions.
- [1] Veronese FM, Pasut G. PEGylation, successful approach to drug delivery. Drug Discovery Today. 2005;10(21):1451-1458. View Source
- [2] Empire Agents. SiR-PEG4-azide Product Page. 2023. View Source
